molecular formula C17H17FO4 B4917763 2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate

2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B4917763
M. Wt: 304.31 g/mol
InChI Key: WYXXJUDHPBIOBG-UHFFFAOYSA-N
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Description

2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound characterized by the presence of a fluorophenyl group and a prop-2-enyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with 2-fluorophenol and prop-2-en-1-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the efficient synthesis of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in a more saturated compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated cyclohexane derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enyl group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-O-(2,6-difluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
  • 1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole

Uniqueness

2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-O-(2-fluorophenyl) 1-O-prop-2-enyl cyclohex-4-ene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-2-11-21-16(19)12-7-3-4-8-13(12)17(20)22-15-10-6-5-9-14(15)18/h2-6,9-10,12-13H,1,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXXJUDHPBIOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CC=CCC1C(=O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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